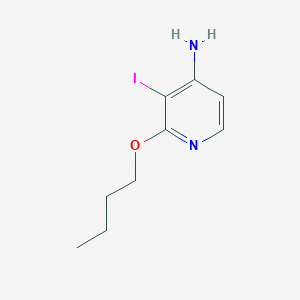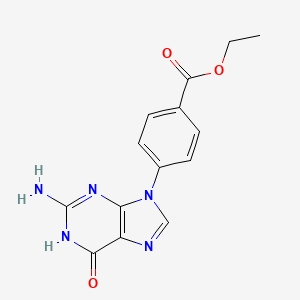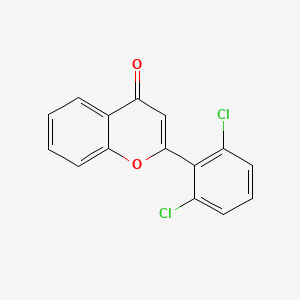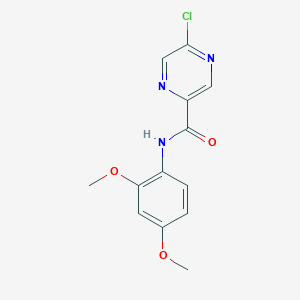![molecular formula C14H11BrO2 B11834891 8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)
8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one typically involves the bromination of 2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,3-dihydro-1H-benzo[f]chromen-1-one: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.
8-Chloro-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one: Similar structure but with a chlorine substituent, which can lead to different binding affinities and biological effects.
8-Fluoro-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one: Contains a fluorine substituent, affecting its chemical properties and interactions.
Uniqueness
8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological interactions. The bromine substituent can enhance the compound’s binding affinity to certain molecular targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H11BrO2 |
|---|---|
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
8-bromo-2-methyl-2,3-dihydrobenzo[f]chromen-1-one |
InChI |
InChI=1S/C14H11BrO2/c1-8-7-17-12-5-2-9-6-10(15)3-4-11(9)13(12)14(8)16/h2-6,8H,7H2,1H3 |
Clé InChI |
GFGHGDFGWNVGCG-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2=C(C1=O)C3=C(C=C2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one](/img/structure/B11834846.png)


![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)
![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)

![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)


